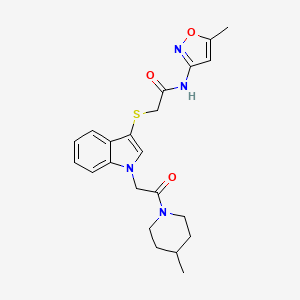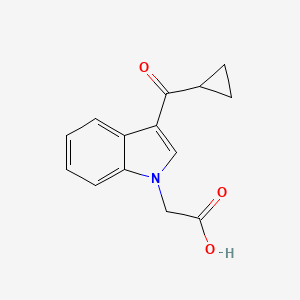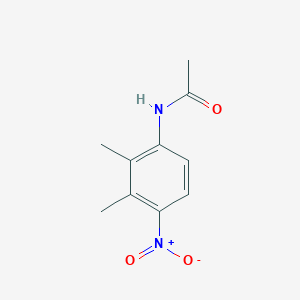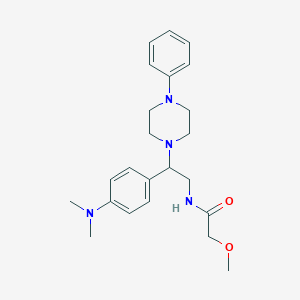
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, also known as AZD-8055, is a synthetic small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It was first developed by AstraZeneca and has shown promising results in preclinical studies for the treatment of various types of cancer.
科学的研究の応用
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinones, including triazole derivatives, have shown promising antibacterial properties. These compounds exhibit activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. Subtle changes in the electronic character of azole systems greatly influence their antibacterial activity (Genin et al., 2000).
Plant Growth Retardation
Triazole compounds are used as plant growth retardants and tools in physiological research. They inhibit specific cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism, which relates to cell division, elongation, and senescence (Grossmann, 1990).
Complex Formation with Metals
Triazole ligands, including those with a pyrrolidine ring, have been used to form complexes with palladium and platinum. These complexes have potential applications in fields like catalysis and material science (Schweinfurth et al., 2009).
Drug Development
Triazole and pyrrolidine derivatives have been extensively explored for their potential in drug development. They are often associated with biological activities like antimicrobial, anti-inflammatory, and anticancer properties. Molecular docking studies have demonstrated the potential of these compounds in affecting the activity of various enzymes and receptors (Hotsulia, 2019).
Light Emitting Materials
Pyridine-azole moieties, including triazole derivatives, have been used in the development of cationic Ir(III) complexes, which exhibit blue emission. These materials are significant for applications in light-emitting devices (Huang et al., 2016).
特性
IUPAC Name |
4-phenyl-1-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-23(22,18-8-4-5-9-18)19-10-14(11-19)20-12-15(16-17-20)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWMRALQFNWDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456716.png)
![7-(4-bromophenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2456718.png)



![N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456723.png)
![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456727.png)



![(Z)-2-Cyano-N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2456732.png)
![4-(dimethylsulfamoyl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2456735.png)
